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molecular formula C12H15ClN2 B3151638 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride CAS No. 717843-05-5

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride

Cat. No. B3151638
M. Wt: 222.71 g/mol
InChI Key: IWQNFXZCHVCFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109339B2

Procedure details

o-Tolylphenylhydrazine hydrogen chloride (25 g, 158.6 mmol) and 4-piperidone monohydrate hydrogen chloride (24.4 g, 158.6 mmol) were suspended in EtOH (310 mL). Concentrated aqueous HCl (26 g, 317 mmol) was then added. The mixture was refluxed for 3 h, and then the reaction was cooled to rt. The ppt was filtered and washed with cold EtOH. The white solid was air-dried for 18 h. 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (36.6 g, 141.2 mmol, 89%) was isolated and a white powder. 1H NMR (CD3OD, 300 MHz) δ 7.22–7.25 (1H, m), 6.89–6.96 (2H, m), 4.40 (2H, m), 3.60 (2H, t, 6.2 Hz), 3.16 (2H, t, 6.2 Hz), 2.45 (3H, s) ppm.
Name
o-Tolylphenylhydrazine hydrogen chloride
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
26 g
Type
reactant
Reaction Step Three
Name
Quantity
310 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].C1(C)C=CC=C[C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH:14]N.Cl.O.[NH:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1.Cl>CCO>[ClH:1].[CH3:3][C:8]1[C:9]2[NH:14][C:22]3[CH2:21][CH2:20][NH:19][CH2:24][C:23]=3[C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
o-Tolylphenylhydrazine hydrogen chloride
Quantity
25 g
Type
reactant
Smiles
Cl.C1(=C(C=CC=C1)C1=C(C=CC=C1)NN)C
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
310 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The ppt was filtered
WASH
Type
WASH
Details
washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
The white solid was air-dried for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=CC=CC=2C3=C(NC12)CCNC3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 141.2 mmol
AMOUNT: MASS 36.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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